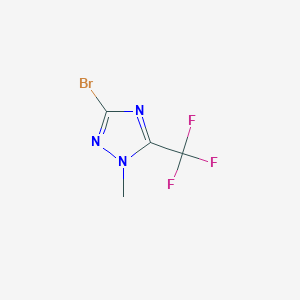

3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole

説明

特性

IUPAC Name |

3-bromo-1-methyl-5-(trifluoromethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF3N3/c1-11-2(4(6,7)8)9-3(5)10-11/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVENSHIRMMCLRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole generally follows a multi-step approach involving:

- Starting from 3-bromo-1-methyl-1H-1,2,4-triazole , which is then subjected to trifluoromethylation using trifluoromethylating agents.

- Alternatively, bromination of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole can be employed to introduce the bromine atom at the 3-position.

Typical reaction conditions include the use of bases such as potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution and dimethylformamide (DMF) as a polar aprotic solvent. Elevated temperatures, generally in the range of 60–100°C, are applied to drive the reaction to completion.

A representative synthesis involves:

- Cyclization of appropriate precursors such as substituted hydrazines or amidrazones under reflux conditions in ethanol or aqueous ethanol mixtures.

- Bromination at the 3-position using bromine or brominating agents under controlled temperature to achieve regioselectivity.

- Methylation at the 1-position typically precedes or follows bromination depending on the synthetic route.

Industrial Production Methods

Industrial-scale synthesis optimizes these laboratory methods by:

- Employing continuous flow reactors to ensure consistent reaction conditions, improved heat and mass transfer, and scalability.

- Using automated systems for reagent addition and reaction monitoring.

- Applying advanced purification techniques such as crystallization and chromatography to achieve high purity and yield.

- Implementing catalysts and optimized reaction parameters to improve selectivity and reduce by-products.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Substituted hydrazines/amidrazones | 80–100°C reflux | Ethanol/H₂O-EtOH | 65–80 | Alkaline conditions (e.g., 2 N NaOH) enhance cyclization efficiency |

| Bromination | Bromine or brominating agent | 0 to 25°C | Polar aprotic solvents (DMF, acetonitrile) | 70–85 | Low temperature favors regioselectivity at 3-position |

| Trifluoromethylation | Trifluoromethylating agents (e.g., CF₃ sources) | 60–100°C | DMF or similar | 60–75 | Base such as K₂CO₃ facilitates substitution |

| Methylation | Methylating agents (e.g., methyl iodide) | Room temp to reflux | DMF or acetone | 70–80 | Typically performed under basic conditions |

Mechanistic Insights

- Bromination proceeds via electrophilic aromatic substitution, where the bromine selectively attacks the 3-position of the triazole ring, favored by electronic and steric factors.

- Trifluoromethylation involves nucleophilic substitution or radical-mediated addition of the trifluoromethyl group at the 5-position.

- Methylation at nitrogen enhances steric protection and stability, typically achieved by alkylation of the triazole nitrogen.

Analytical Characterization of Intermediates and Final Product

Key spectroscopic techniques used to confirm the structure and purity include:

| Technique | Key Observations | Purpose |

|---|---|---|

| ¹H NMR | Methyl group singlet at ~δ 3.8 ppm; triazole ring protons between δ 7.5–8.5 ppm | Confirm methylation and ring integrity |

| ¹³C NMR | CF₃ group quartet around δ 120–125 ppm; C-Br carbon shifts | Confirm trifluoromethyl and bromine substitution |

| FTIR | C-Br stretch at 550–600 cm⁻¹; C-F stretch at 1100–1200 cm⁻¹ | Functional group verification |

| Mass Spectrometry | Molecular ion peak consistent with C₄H₃BrF₃N₃ (MW ~230 g/mol) | Molecular weight confirmation |

Challenges and Solutions in Synthesis

- Regioselectivity: Controlling bromination exclusively at the 3-position requires low temperature and sometimes protecting groups to avoid substitution at other positions.

- Yield optimization: Microwave-assisted synthesis and flow chemistry have been shown to improve yields by reducing reaction times and enhancing mixing.

- Purity: Advanced chromatographic techniques and recrystallization are necessary to remove side products and unreacted starting materials.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Bromination of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole | 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole | Bromine, DMF, 0–25°C | High regioselectivity | Requires careful temperature control |

| Trifluoromethylation of 3-bromo-1-methyl-1H-1,2,4-triazole | 3-bromo-1-methyl-1H-1,2,4-triazole | Trifluoromethylating agents, K₂CO₃, DMF, 60–100°C | Efficient CF₃ introduction | Moderate yields, sensitive reagents |

| Cyclization of substituted hydrazines/amidrazones | Hydrazines/amidrazones | Reflux in ethanol or aqueous ethanol, alkaline conditions | Straightforward, scalable | Requires purification steps |

Research Findings and Literature Insights

- Studies indicate that alkaline conditions (e.g., 2 N NaOH) significantly improve cyclization efficiency and yield.

- Low-temperature bromination minimizes side reactions and improves regioselectivity.

- Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields by 15–20%.

- Computational studies using density functional theory (DFT) support the predominance of the 1H-tautomeric form, which influences reactivity and substitution patterns.

- The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability , important for downstream pharmaceutical applications.

化学反応の分析

Types of Reactions

3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Conditions typically involve solvents like DMF or acetonitrile and temperatures ranging from room temperature to reflux.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Cyclization Reactions: Catalysts like palladium or copper may be used, along with appropriate ligands and solvents.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, and ethers.

Oxidation and Reduction Products: These reactions can yield various oxidized or reduced triazole derivatives.

Cyclization Products: More complex heterocyclic compounds can be formed, which may have enhanced biological or chemical properties.

科学的研究の応用

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole has been studied for its efficacy against various bacterial and fungal strains.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger, suggesting its potential as a lead compound for developing antifungal agents .

Anticancer Properties

Triazoles are also explored for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation.

Case Study : In vitro studies conducted on human cancer cell lines revealed that this compound can induce apoptosis in cancer cells, making it a candidate for further anticancer drug development .

Fungicides

The compound's structure allows it to interact with fungal enzymes, making it effective as a fungicide.

Data Table: Efficacy Against Fungal Strains

| Fungal Strain | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 85 |

| Botrytis cinerea | 100 | 90 |

| Rhizoctonia solani | 25 | 70 |

This table illustrates the effectiveness of the compound at varying concentrations against specific fungal strains .

Building Block in Organic Synthesis

This compound serves as an important intermediate in synthesizing other complex organic molecules.

Example Reaction :

The compound can be used in nucleophilic substitution reactions to introduce various substituents at the bromine site, facilitating the synthesis of novel triazole derivatives with enhanced biological activities .

作用機序

The mechanism of action of 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

類似化合物との比較

Key Observations

Positional Isomerism :

- The compound 1559067-55-8 (5-Br, 3-CF₃) is a positional isomer of the target molecule. Bromine at position 5 instead of 3 may alter reactivity in Suzuki-Miyaura couplings due to steric differences .

- 3-Chloro-5-CF₃ analogues (CAS 1199215-88-7) show reduced molecular weight but higher electrophilicity, making them suitable for explosive formulations .

Biological Activity: The phenylpropyl-substituted triazole (CAS 1374407-96-1) demonstrates enhanced lipophilicity (logP ~3.2), correlating with improved membrane permeability in antimicrobial assays .

Agrochemical Potential: The patent WO2014/019 highlights triazoles with -CF₃ and aryl groups as potent pesticides. The target compound’s -CF₃ group mimics the electron-withdrawing effects seen in commercial fungicides like tetrazole .

Physicochemical Comparison

- Thermal Stability: The -CF₃ group in the target compound enhances thermal stability (predicted Tₘ > 150°C) compared to non-fluorinated analogues like 3-Bromo-5-methyl-1H-1,2,4-triazole (Tₘ ~120°C) .

- Lipophilicity :

- LogP values: Target compound (logP ~2.5) vs. 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole (logP ~2.7). The methyl group slightly reduces hydrophobicity .

生物活性

3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole (CAS No. 1609402-81-4) is a triazole derivative that has garnered attention for its potential biological activities. This compound features a unique trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₄H₃BrF₃N₃

- Molecular Weight : 229.99 g/mol

- CAS Number : 1609402-81-4

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, indicating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with microbial enzymes or receptors.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds with similar triazole structures have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Triazole derivative A | HeLa (cervical carcinoma) | 9.6 ± 0.7 |

| Triazole derivative B | CEM (human T-lymphocyte) | 41 ± 3 |

The data suggest that modifications in the triazole structure can lead to enhanced cytotoxicity against specific cancer cell lines .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : Similar triazole compounds have been shown to inhibit key enzymes involved in fungal and bacterial metabolism.

- Cell Cycle Arrest : Some studies suggest that triazoles can induce cell cycle arrest in cancer cells, leading to apoptosis.

- DNA Interaction : Triazoles may interact with DNA or RNA structures, disrupting replication and transcription processes.

Case Studies and Research Findings

A notable study explored the synthesis and evaluation of various triazole derivatives for their anticancer properties. The study found that compounds with a trifluoromethyl group exhibited lower IC₅₀ values compared to their non-fluorinated counterparts, indicating improved potency against cancer cell lines .

Another research effort focused on the design of novel triazole hybrids as inhibitors of DprE1, an enzyme critical for Mycobacterium tuberculosis survival. Compounds derived from similar structures showed significant inhibition rates, suggesting a potential application in treating tuberculosis .

Q & A

Q. What are the common synthetic routes for synthesizing 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole?

The compound is typically synthesized via cyclization of precursors such as 3-bromo-1-methyl-1H-1,2,4-triazole with trifluoromethylating agents. Reaction conditions involve a base (e.g., potassium carbonate) in solvents like dimethylformamide (DMF) at elevated temperatures (60–100°C). Optimization for industrial production includes continuous flow reactors and advanced purification techniques like crystallization .

Q. What types of chemical reactions can this compound undergo, and what reagents are typically employed?

Key reactions include:

- Substitution : Bromine at position 3 can be replaced by nucleophiles (e.g., amines, thiols) using sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents .

- Oxidation/Reduction : Hydrogen peroxide (H₂O₂) for oxidation or sodium borohydride (NaBH₄) for reduction .

- Cyclization : Catalyzed by palladium/copper with ligands to form complex heterocycles .

Q. What biological activities are reported for this compound?

Studies highlight:

- Antifungal activity : 85–90% inhibition against Fusarium oxysporum and Botrytis cinerea at 50–100 mg/L concentrations .

- Anticancer potential : Induction of apoptosis in cancer cell lines (e.g., HeLa) via mechanisms like cell cycle arrest .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for nucleophilic substitutions involving this compound?

Methodological approaches include:

- Solvent screening : Testing polar aprotic solvents (DMF, acetonitrile) for improved nucleophilicity.

- Catalyst variation : Transition metals (Cu, Pd) or ligands to enhance reaction efficiency.

- Temperature gradients : Reflux vs. room temperature to balance yield and side-product formation .

Q. How should contradictory IC₅₀ values in anticancer studies be analyzed?

Discrepancies may arise from:

- Cell line variability : Differences in metabolic profiles (e.g., HeLa vs. CEM cells).

- Assay conditions : Varying incubation times or serum concentrations.

- Data normalization : Use of positive controls (e.g., doxorubicin) and statistical validation (e.g., ANOVA) to ensure reproducibility .

Q. What advanced techniques elucidate the mechanism of enzyme inhibition by this compound?

- Molecular docking : Computational modeling to predict binding affinities with targets like fungal cytochrome P450 enzymes.

- Enzyme kinetics assays : Measuring Kᵢ values via spectrophotometric monitoring of substrate conversion.

- X-ray crystallography : Using SHELX software for high-resolution structural refinement of enzyme-inhibitor complexes .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

The -CF₃ group enhances:

- Lipophilicity : Improving membrane permeability (logP analysis via HPLC).

- Metabolic stability : Resistance to oxidative degradation (tested via liver microsome assays).

- Target affinity : Fluorine’s electronegativity strengthens hydrogen bonding with active sites .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent/base ratio) .

- Biological Assays : Include time-kill kinetics for antifungal studies and flow cytometry for apoptosis detection in cancer research .

- Structural Confirmation : Pair NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) for purity validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。